![molecular formula C11H19NO9S2 B1236949 1-S-[(1Z)-N-(sulfooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1236949.png)
1-S-[(1Z)-N-(sulfooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose
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Overview
Description
Gluconapin is an alkenylglucosinolic acid that consists of 1-thio-beta-D-glucopyranose having a 5-[(sulfooxy)imino]pent-1-en-5-yl group attached to the anomeric sulfur. It is a conjugate acid of a gluconapin(1-).
Scientific Research Applications
Enzyme Inhibition and Carbohydrate Processing
1-S-[(1Z)-N-(sulfooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose and its derivatives have been studied for their potential in enzyme inhibition, particularly in the context of carbohydrate processing. The unusual anomeric functionality of these compounds suggests they might be resistant or even inhibitory to normal enzymatic carbohydrate processing. This characteristic makes them potentially useful in studies exploring enzyme inhibition, structure, mechanism, and function (Knapp, Darout, & Amorelli, 2006).
Glycosylation Processes
Research has shown the utility of similar compounds in glycosylation processes. For instance, α- d -Glucopyranose-1,2-cyclic sulfites have been used in the stereoselective synthesis of β-O-glycosides (Sanders & Kiessling, 1994). Additionally, the synthesis of β-disaccharides using 1,2,3,4,6-penta-O,S,O,O,O-acetyl-2-thio-β-d-glucopyranose demonstrates the importance of these compounds in the creation of complex carbohydrate structures (Knapp & Kirk, 2003).
Glycomimetics and Thiodisaccharides
The use of 1-thio-D-glucopyranose derivatives in the synthesis of glycomimetics and thiodisaccharides is another significant application. These compounds serve as key intermediates in the creation of novel and biologically important glycomimetics, such as in the formation of 4-deoxy-(1-->5)-5-C-thiodisaccharides (Witczak, Lorchak, & Nguyen, 2007).
Sulfur-Linked Analogues of Carbohydrates
Research into sulfur-linked analogues of carbohydrates, such as the synthesis of sulfur-linked tetrasaccharides, highlights the potential of these compounds in mimicking natural carbohydrate structures. This research is vital for understanding and manipulating carbohydrate-related biological processes (Contour-Galcéra, Ding, Ortiz-Mellet, & Defaye, 1996).
Polysaccharide Derivatives and Polymerization
The use of 1,2-O-Sulfinyl glucopyranose as a monomer for the synthesis of polysaccharide derivatives, resulting in compounds like (1→2)-d-glucopyranan, illustrates the versatility of these compounds in polymer science (Shetty, Koyama, & Nakano, 2016).
Potential as Glucosidase Inhibitors
The synthesis of thio analogues of disaccharides for evaluation as potential glucosidase inhibitors demonstrates the potential pharmaceutical applications of these compounds. Such research could lead to the development of new drugs or therapeutic agents (Andrews & Pinto, 1995).
properties
Product Name |
1-S-[(1Z)-N-(sulfooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose |
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Molecular Formula |
C11H19NO9S2 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-sulfooxypent-4-enimidothioate |
InChI |
InChI=1S/C11H19NO9S2/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19)/b12-7-/t6-,8-,9+,10-,11+/m1/s1 |
InChI Key |
PLYQBXHVYUJNQB-IIPHORNXSA-N |
Isomeric SMILES |
C=CCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES |
C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
synonyms |
3-butenyl glucosinolate gluconapin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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